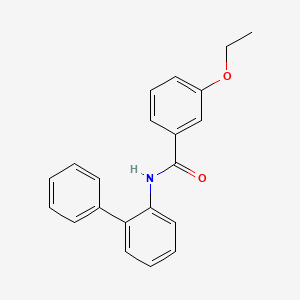

N-(biphenyl-2-yl)-3-ethoxybenzamide

Description

N-(biphenyl-2-yl)-3-ethoxybenzamide is a benzamide derivative characterized by a biphenyl-2-yl group attached to the amide nitrogen and a 3-ethoxy substituent on the benzoyl ring. Benzamides are widely studied for their versatility in organic synthesis, pharmaceutical applications, and agrochemical utility.

Properties

IUPAC Name |

3-ethoxy-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO2/c1-2-24-18-12-8-11-17(15-18)21(23)22-20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFHEINJOWVFEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358172 | |

| Record name | STK299515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6086-26-6 | |

| Record name | STK299515 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-3-ethoxybenzamide typically involves the coupling of biphenyl derivatives with ethoxybenzamide precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-3-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anti-Cancer Properties

Recent studies have highlighted the potential of N-(biphenyl-2-yl)-3-ethoxybenzamide as an anti-cancer agent. The compound has shown promising results in inhibiting the proliferation of cancer cells through various mechanisms, including the modulation of specific signaling pathways associated with tumor growth.

- Mechanism of Action : The compound acts by inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and cancer progression. By blocking COX-2 activity, this compound can reduce tumor growth and induce apoptosis in cancer cells .

- Case Studies : In vitro studies have demonstrated that derivatives of this compound exhibit IC50 values in the low nanomolar range against several cancer cell lines, indicating potent anti-proliferative effects . For instance, a related compound demonstrated significant inhibition of breast cancer cell growth, suggesting a pathway for further drug development.

Neurodegenerative Diseases

The compound's structural analogs have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of certain enzymes linked to mitochondrial dysfunction has been a focal point of research.

- Enzyme Modulation : this compound has been investigated for its ability to modulate USP30 (Ubiquitin-specific protease 30), which is implicated in mitochondrial regulation and neurodegeneration . This modulation could provide therapeutic benefits in conditions characterized by mitochondrial dysregulation.

Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

- Synthesis Pathways : The compound can be synthesized through various methods involving the reaction of biphenyl derivatives with ethoxybenzoyl chloride under controlled conditions. This reaction allows for the introduction of functional groups that enhance biological activity .

Material Science

The structural properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit cyclooxygenase enzymes to exert anti-inflammatory effects or interact with DNA to inhibit cancer cell proliferation .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(biphenyl-2-yl)-3-ethoxybenzamide with structurally related benzamides, focusing on substituents, molecular weight, and key features:

Key Observations:

- Substituent Complexity : The target compound’s biphenyl group likely increases molecular weight and lipophilicity compared to simpler aryl substituents (e.g., fluorophenyl in ). Heterocyclic substituents (e.g., benzoxazole in ) introduce additional hydrogen-bonding or π-stacking capabilities.

- Halogen Effects : Bromine () and chlorine () substituents enhance molecular weight and may improve binding affinity in biological systems.

- Ethoxy Position : The 3-ethoxy group is conserved in several analogs, suggesting its role in modulating electronic properties or solubility.

Characterization Methods :

Comparative Reactivity and Stability

- Electron-Withdrawing Groups : Nitro substituents (e.g., in ’s N-(2-nitrophenyl)benzamide) may increase reactivity in electrophilic substitutions compared to ethoxy or biphenyl groups .

- Steric Effects : Bulky substituents like biphenyl-2-yl could hinder rotational freedom, affecting conformational stability .

Data Tables

Table 1: Molecular Weight and Substituent Impact

| Compound Type | Average Molecular Weight (g/mol) | Notable Substituent Effects |

|---|---|---|

| Simple Aryl (e.g., fluorophenyl) | 250–300 | Enhanced solubility, moderate lipophilicity |

| Heterocyclic (e.g., benzoxazole) | 350–450 | Improved binding via π-stacking or H-bonding |

| Halogenated (e.g., bromine) | 400–450 | Increased molecular weight, potential toxicity |

Research Findings and Implications

- Structural Diversity : Substitutions on the benzamide nitrogen significantly alter physicochemical and biological properties. Biphenyl groups may offer advantages in drug design for targets requiring aromatic interactions.

- Synthetic Challenges : Complex substituents (e.g., tetrahydrothiophen sulfone in ) necessitate advanced synthetic strategies, impacting scalability.

- Safety Considerations: Fluorine and amino groups () demand stringent handling protocols, reflecting broader safety trends in benzamide chemistry.

Biological Activity

N-(biphenyl-2-yl)-3-ethoxybenzamide, a compound belonging to the class of biphenyl-benzamides, has garnered attention for its diverse biological activities, particularly in antibacterial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{19}H_{19}NO_2

- Molecular Weight : 295.36 g/mol

- Melting Point : Approximately 206-209 °C

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of this compound against various bacterial strains. The compound exhibits selective inhibition against Gram-positive bacteria while showing limited activity against Gram-negative strains.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.008 µg/mL | Rapid bactericidal effect |

| Bacillus subtilis | 0.016 µg/mL | Effective in reducing viable counts |

| Escherichia coli | No significant activity | Resistant to the compound |

In a study, the compound demonstrated a rapid reduction in bacterial counts, achieving below the detectable limit within three hours at concentrations above its MIC for Staphylococcus aureus .

Cytotoxicity Profile

The cytotoxic effects of this compound were evaluated using Vero cells (African green monkey kidney cells). The results indicated that the compound exhibited low cytotoxicity with a CC50 greater than 20 µg/mL, suggesting a favorable safety profile for further development .

Table 2: Cytotoxicity Results

| Compound | CC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | >20 | >250 |

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial protein synthesis and cell wall integrity. Molecular dynamics simulations revealed that the compound interacts with specific bacterial proteins, disrupting their function and leading to cell death .

Pharmacokinetics

Pharmacokinetic studies indicated that this compound has variable stability across different species. It showed a half-life of approximately 111.98 minutes in human liver microsomes compared to much shorter half-lives in mouse and rat models, highlighting its potential for human therapeutic applications .

Case Studies and Research Findings

Several research initiatives have focused on the application of this compound in treating bacterial infections and its potential role in cancer therapy.

- Antibacterial Efficacy : In vitro studies confirmed that the compound effectively inhibits growth in resistant strains of Staphylococcus aureus, demonstrating its potential as a novel antibacterial agent .

- Cancer Cell Line Studies : Preliminary investigations into the anticancer properties of related biphenyl-benzamides have shown promising results in inhibiting proliferation and inducing apoptosis in various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.